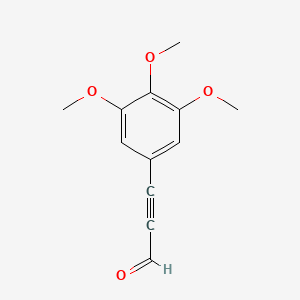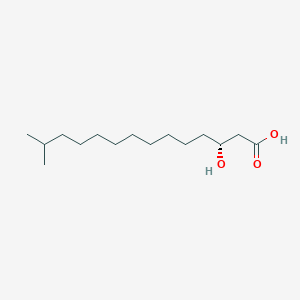![molecular formula C23H17N B14243718 6-Methyl-11-phenyl-5H-benzo[B]carbazole CAS No. 414868-64-7](/img/structure/B14243718.png)
6-Methyl-11-phenyl-5H-benzo[B]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-11-phenyl-5H-benzo[B]carbazole is a nitrogen-containing aromatic heterocyclic compound. It belongs to the class of polycarbazoles, which are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them potential candidates for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-11-phenyl-5H-benzo[B]carbazole typically involves cascade annulation methods. These methods are enabled by Lewis acid catalysts and include Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, aromatization, and cascade domino reactions . The use of metal-catalyzed and iodine-catalyzed reactions, as well as multi-component reactions, are also common in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-quality raw materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-11-phenyl-5H-benzo[B]carbazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, metal catalysts, and iodine. The reaction conditions often involve controlled temperatures, specific solvents, and precise reaction times to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted carbazole compounds .
Wissenschaftliche Forschungsanwendungen
6-Methyl-11-phenyl-5H-benzo[B]carbazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Methyl-11-phenyl-5H-benzo[B]carbazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells . Additionally, its ability to inhibit amyloid-beta aggregation is thought to involve the stabilization of non-toxic oligomeric forms of the peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A naturally occurring alkaloid with promising antitumor activity.
N-Methyl-substituted benzo[B]carbazole: Known for its anticancer activity in vitro.
5H-benzo[B]carbazole with an indolyl group at the C-6 position: Found to inhibit amyloid-beta aggregation.
Uniqueness
6-Methyl-11-phenyl-5H-benzo[B]carbazole is unique due to its specific structural features and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its versatility in functionalization and excellent optoelectronic properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
414868-64-7 |
|---|---|
Molekularformel |
C23H17N |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
6-methyl-11-phenyl-5H-benzo[b]carbazole |
InChI |
InChI=1S/C23H17N/c1-15-17-11-5-6-12-18(17)21(16-9-3-2-4-10-16)22-19-13-7-8-14-20(19)24-23(15)22/h2-14,24H,1H3 |
InChI-Schlüssel |
RZQYTZDPLWCQCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C4=CC=CC=C4)C5=CC=CC=C5N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


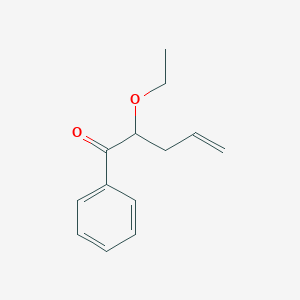
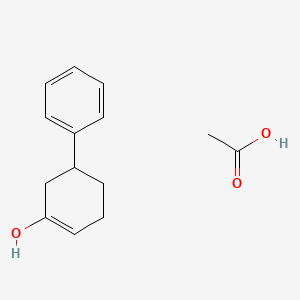
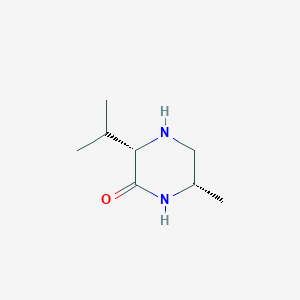
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

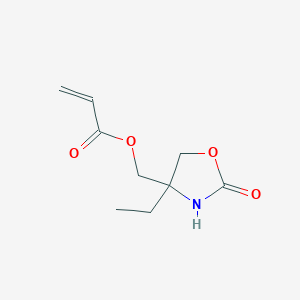
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
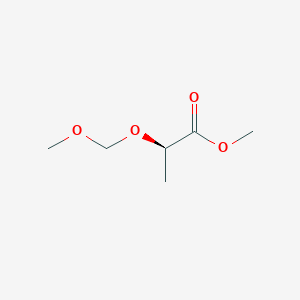
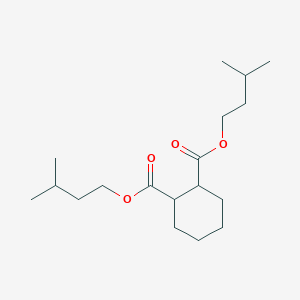
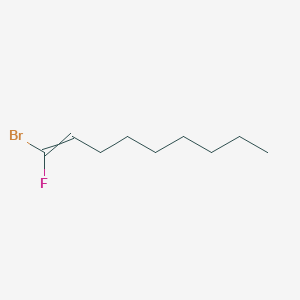
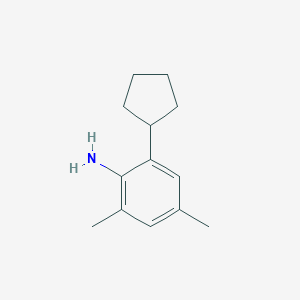
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
